molecular formula C21H13ClO5S B3706016 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B3706016
M. Wt: 412.8 g/mol
InChI Key: VRZIPVIWULVGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that features a chromenone core substituted with a methoxyphenyl group, a chlorine atom, and a thiophene-2-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
  • 6-methoxy-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
  • 6-chloro-4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Uniqueness

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5S/c1-25-13-6-4-12(5-7-13)14-10-20(23)26-17-11-18(16(22)9-15(14)17)27-21(24)19-3-2-8-28-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZIPVIWULVGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 4
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 5
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.